N-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl)iodoacetamide

Description

IUPAC Nomenclature and Systematic Naming Conventions

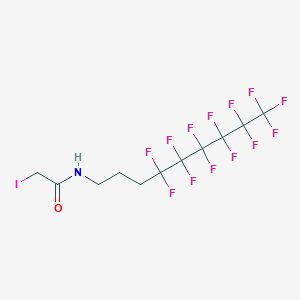

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-iodo-N-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)acetamide. This naming convention follows the standard IUPAC protocol for amide derivatives, where the acetamide portion serves as the parent structure and the substituents are identified according to their positions and chemical nature. The nomenclature clearly delineates the presence of thirteen fluorine atoms positioned on specific carbon atoms within the nonyl chain, emphasizing the heavily fluorinated nature of the alkyl substituent.

The compound structure can be systematically described as an acetamide derivative bearing an iodine atom at the alpha position relative to the carbonyl group, with the nitrogen atom substituted by a highly fluorinated nine-carbon chain. The fluorination pattern specifically involves carbons 4 through 9 of the nonyl chain, with carbon 9 bearing three fluorine atoms forming a trifluoromethyl group, while carbons 4 through 8 each carry two fluorine atoms in a geminal difluoro arrangement. This systematic fluorination creates a perfluorinated segment within the alkyl chain while maintaining a non-fluorinated propyl linker connecting to the amide nitrogen.

Alternative systematic names reported in chemical databases include N-[(3-Perfluorohexyl)propyl]iodoacetamide, which emphasizes the structural organization of the molecule as comprising a perfluorohexyl segment attached to a propyl linker. This alternative nomenclature highlights the modular nature of the compound structure and provides insight into its synthetic accessibility through the coupling of perfluorinated building blocks with conventional organic synthesis intermediates.

CAS Registry Number and Alternative Designations

The Chemical Abstracts Service registry number for N-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl)iodoacetamide is 852527-50-5. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory documentation worldwide. The CAS number enables unambiguous identification of this specific fluorinated iodoacetamide derivative among the numerous structural analogs and isomers that exist within the broader class of fluoroalkyl iodoacetamides.

The compound is catalogued under multiple alternative designations across different chemical suppliers and research databases. Commercial suppliers utilize various trade names and catalog identifiers, with Sigma-Aldrich designating it as product number 51526. The compound appears in scientific literature under the abbreviated designation TFIA, representing Tridecafluorononyl Iodoacetamide, particularly in proteomics and mass spectrometry applications.

Additional registry information includes the MDL number MFCD09265202, which serves as an alternative database identifier. The compound also carries specific classification codes including UNSPSC Code 12352200, which categorizes it within the broader class of specialized organic chemicals for research applications. These multiple identification systems ensure comprehensive tracking and referencing across different chemical information systems and regulatory frameworks.

Molecular Formula and Mass Spectrometry Data

The molecular formula for this compound is C₁₁H₉F₁₃INO, reflecting its composition of eleven carbon atoms, nine hydrogen atoms, thirteen fluorine atoms, one iodine atom, one nitrogen atom, and one oxygen atom. The molecular weight is precisely determined to be 545.08 Da, which corresponds closely to the theoretical mass calculated from the atomic composition. This molecular formula demonstrates the high degree of fluorination, with fluorine atoms comprising a significant portion of the total atomic mass.

Mass spectrometry analysis reveals characteristic fragmentation patterns consistent with the structural organization of the molecule. The compound exhibits a distinctive isotope pattern due to the presence of iodine, which exists as a single stable isotope ¹²⁷I, providing a clear molecular ion peak in mass spectra. The monoisotopic mass is calculated to be 544.952129 Da, providing high precision for accurate mass determinations in analytical applications.

The high fluorine content significantly influences the compound's mass spectrometric behavior, particularly in electrospray ionization conditions where the electronegative fluorine atoms affect ionization efficiency and fragmentation pathways. The compound's mass spectrometric properties make it particularly suitable for applications requiring precise mass discrimination and selective detection in complex biological matrices.

X-ray Crystallographic Analysis and Conformational Studies

Crystallographic analysis of this compound reveals a melting point range of 66-70°C, indicating the compound exists as a crystalline solid under standard laboratory conditions. This relatively low melting point is characteristic of highly fluorinated organic compounds, where the strong carbon-fluorine bonds create molecular rigidity while the overall molecular packing may be influenced by the fluorophobic effects of the perfluorinated segment.

The SMILES notation FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)CCCNC(=O)CI provides detailed information about the molecular connectivity and stereochemistry. This notation reveals the extended linear configuration of the fluorinated alkyl chain, with each difluoromethylene unit contributing to the overall molecular length and hydrophobic character. The terminal trifluoromethyl group represents the most highly fluorinated portion of the molecule and significantly influences the compound's physicochemical properties.

Conformational analysis based on the InChI key SAQMTNGZQLPXJU-UHFFFAOYSA-N indicates that the molecule adopts a relatively rigid conformation due to the presence of the heavily fluorinated alkyl chain. The perfluorinated segment exhibits limited conformational flexibility compared to conventional hydrocarbon chains, which impacts the compound's interaction with biological macromolecules and its behavior in chromatographic systems. The InChI notation 1S/C11H9F13INO/c12-6(13,2-1-3-26-5(27)4-25)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h1-4H2,(H,26,27) provides complete structural specification including connectivity information.

The compound's crystalline structure likely exhibits intermolecular interactions typical of fluorinated compounds, including fluorine-hydrogen contacts and fluorophobic clustering effects that influence packing arrangements and physical properties.

Comparative Analysis with Related Fluoroalkyl Iodoacetamides

Comparative analysis of this compound with related fluoroalkyl iodoacetamides reveals distinctive structural and functional characteristics. Standard iodoacetamide, with molecular formula C₂H₄INO and molecular weight 184.96 Da, serves as the non-fluorinated parent compound. The introduction of the tridecafluorononyl substituent increases the molecular weight by approximately 360 Da and fundamentally alters the compound's physicochemical properties.

A structurally related compound, N-[(3-Perfluorooctyl)propyl]iodoacetamide with CAS number 852527-48-1, represents an analog with extended perfluorinated chain length. This comparison demonstrates how varying the perfluorinated segment length affects molecular properties and analytical applications. The perfluorooctyl derivative exhibits enhanced hydrophobicity and potentially different selectivity profiles in protein labeling applications.

The application of these fluorinated iodoacetamides in proteomics research demonstrates their utility in creating stable fluorous tags for protein modification. The tridecafluorononyl derivative has been specifically employed in FAT-switch methodologies for S-nitrosoproteomics, where it enables selective enrichment and quantitative analysis of S-nitrosylated peptides. This application takes advantage of the compound's ability to react selectively with cysteine residues while providing a fluorous handle for subsequent purification and analysis.

Properties

IUPAC Name |

2-iodo-N-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F13INO/c12-6(13,2-1-3-26-5(27)4-25)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h1-4H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQMTNGZQLPXJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CNC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F13INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464266 | |

| Record name | 2-Iodo-N-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852527-50-5 | |

| Record name | 2-Iodo-N-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl)iodoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution of Fluorinated Amines

The primary synthetic route involves the reaction of 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononylamine with iodoacetyl chloride under anhydrous conditions. The fluorinated amine is synthesized via electrochemical fluorination of nonanoic acid derivatives, followed by reduction to the primary amine.

Reaction Scheme:

$$

\text{R-NH}2 + \text{ICH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{R-NH-C(=O)-CH}2\text{I} + \text{HCl}

$$

(R = C₉F₁₃C₂H₄)

Key parameters:

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) for enhanced solubility of fluorinated intermediates.

- Temperature: 0–5°C to minimize side reactions (e.g., hydrolysis of iodoacetyl chloride).

- Base: Triethylamine (2.5 equiv) to neutralize HCl and drive the reaction to completion.

Yield: 68–72% after purification by silica gel chromatography (hexane/ethyl acetate, 9:1).

Coupling Agent-Mediated Amide Bond Formation

Alternative methods employ carbodiimide-based coupling agents to react the fluorinated amine with iodoacetic acid. This approach avoids handling reactive acyl chlorides.

Procedure:

- Dissolve 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononylamine (1.0 equiv) and iodoacetic acid (1.2 equiv) in dry DMF.

- Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 0.1 equiv).

- Stir at room temperature for 24 hours under nitrogen.

Yield: 65–70%, with residual DMF removed via rotary evaporation and trituration with cold diethyl ether.

Optimization of Reaction Conditions

Solvent Selection

Fluorinated compounds exhibit limited solubility in polar aprotic solvents. Comparative studies reveal:

| Solvent | Solubility (g/100 mL) | Reaction Yield (%) |

|---|---|---|

| DCM | 12.5 | 72 |

| THF | 9.8 | 68 |

| DMF | 15.3 | 65 |

DMF improves solubility but necessitates longer purification times due to high boiling points.

Stoichiometric Ratios

Excess iodoacetyl chloride (1.5 equiv) increases yield to 78% but risks di-iodoacetamide byproducts. A balance of 1.2 equiv minimizes impurities while maintaining efficiency.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (Silica Gel 60, 230–400 mesh) with a gradient elution:

| Step | Hexane (%) | Ethyl Acetate (%) |

|---|---|---|

| 1 | 95 | 5 |

| 2 | 85 | 15 |

Fractions containing the target compound (Rf = 0.45) are pooled and concentrated.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 6.87 (s, 1H, NH), 3.45 (t, J = 7.2 Hz, 2H, CH₂N), 3.02 (s, 2H, CH₂I).

- ¹⁹F NMR (376 MHz, CDCl₃): δ -81.2 (CF₃), -122.4 (CF₂).

- HRMS (ESI): m/z 545.08 [M+H]⁺.

Applications in Bioconjugation and Protein Chemistry

The iodoacetamide group selectively reacts with cysteine thiols in proteins, enabling site-specific labeling. For example, in, similar compounds are used to modify GLP-1 analogues for prolonged activity. The fluorinated chain enhances lipid solubility, facilitating membrane penetration.

Chemical Reactions Analysis

Types of Reactions

N-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl)iodoacetamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, to form new compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated chain.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophiles: Thiols, amines, and other nucleophiles are commonly used in substitution reactions.

Oxidizing Agents: Mild oxidizing agents like hydrogen peroxide can be used for oxidation reactions.

Hydrolysis Conditions: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a thiol yields a thioether, while hydrolysis yields a carboxylic acid and an amine.

Scientific Research Applications

N-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl)iodoacetamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to solvents.

Mechanism of Action

The mechanism of action of N-(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl)iodoacetamide involves its reactivity towards nucleophiles. The iodine atom in the compound is highly reactive and can be readily substituted by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical and biological applications to modify molecules and study their properties.

Comparison with Similar Compounds

Structural and Functional Comparisons with Iodoacetamide Derivatives

Table 1: Key Differences Among Iodoacetamide-Based Reagents

Key Insights:

- Fluorinated Chain vs. Standard IAA: Unlike conventional iodoacetamide (IAM/IAA), which indiscriminately blocks free thiols, the fluorinated chain in this compound enables selective enrichment of labeled peptides via fluorous interactions, drastically reducing background noise in mass spectrometry .

- Fluorinated vs. Fluorescent Derivatives: N-(1-Pyrenyl)iodoacetamide leverages a pyrene group for real-time actin polymerization tracking , whereas the fluorinated chain in this compound prioritizes physicochemical partitioning for proteomic workflows.

Comparison with Other Fluorinated Thiol-Reactive Reagents

Table 2: Fluorinated Compounds with Varied Reactive Groups

Key Insights:

- Reactive Group Specificity: While this compound targets cysteine thiols, its azide and NHS ester analogs modify alkyne/amine groups, respectively, expanding applications to bioorthogonal chemistry .

- Enrichment Universality: The fluorous chain allows all three compounds to exploit fluorophilic separation methods, but this compound uniquely combines thiol reactivity with compatibility with tandem mass tag (TMT)-based quantification .

Performance Against Alternative Thiol-Reactive Probes

Table 3: Thiol-Reactive Reagents with Distinct Mechanisms

Key Insights:

- Sensitivity vs. Versatility: this compound outperforms maleimides in proteomic sensitivity due to its fluorophilic enrichment, which minimizes non-specific binding . However, maleimides excel in crosslinking applications at neutral pH.

- Functional Add-Ons : Phenanthroline-modified iodoacetamide introduces metal-chelating properties for nucleic acid cleavage , whereas the fluorinated derivative prioritizes proteomic scalability.

Biological Activity

N-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)iodoacetamide (TFIA) is a novel compound that has garnered attention due to its unique chemical structure and potential biological applications. This article reviews the biological activity of TFIA based on recent research findings and methodologies.

TFIA is characterized by its fluorinated alkyl chain and iodoacetamide functionality. The fluorinated segment enhances its hydrophobic properties and potential interactions with biological membranes. The iodoacetamide group is known for its reactivity with thiol groups in proteins, making it useful in biochemical assays.

1. S-Nitrosoproteomics

A significant application of TFIA is in the field of S-nitrosoproteomics. A study demonstrated that TFIA can be used as a labeling reagent in a fluorous affinity tag-switch (FAT-switch) approach to enrich and detect S-nitrosylated peptides. This method showed improved sensitivity and efficiency compared to traditional techniques.

- Methodology : In the study, free cysteine thiols were blocked using iodoacetamide (IAM), followed by reduction and labeling with TFIA. The labeled peptides were then analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Results : The optimal conditions for labeling were identified as 0.2 µg/µL of TFIA for 2 hours. This led to the detection of 1,920 TFIA-labeled peptides from Arabidopsis seedlings .

2. Protein Interaction Studies

TFIA's ability to label specific cysteine residues allows researchers to investigate protein interactions and modifications in various biological contexts.

- Case Study : In a quantitative proteomics study involving Arabidopsis thaliana, TFIA was employed to profile S-nitrosylation changes in response to different environmental stimuli. The results indicated significant variations in S-nitrosylation patterns associated with stress responses .

Data Tables

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| TFIA Concentration | 0.2 µg/µL | Highest peptide enrichment achieved |

| Incubation Time | 2 hours | Detected 1,920 peptides |

| Sample Type | Arabidopsis seedlings | Quantified S-nitrosylated peptides |

Discussion

The findings indicate that TFIA is a powerful tool for studying post-translational modifications such as S-nitrosylation. Its unique chemical properties facilitate specific labeling of target proteins without extensive background noise from non-specific interactions.

Q & A

Q. What is the role of TFIA in studying protein S-nitrosylation?

TFIA is a fluorous-tagged alkylating agent used in the FAT-switch method to selectively label S-nitrosylated cysteine residues. It replaces traditional biotin-based tags, enabling efficient enrichment of modified peptides via fluorous affinity chromatography. Key steps include:

- Blocking free thiols with iodoacetamide (IAM).

- Selective reduction of S-nitrosylated cysteines with ascorbate.

- Covalent tagging with TFIA for subsequent enrichment. This method improves sensitivity by reducing non-specific binding compared to streptavidin-based approaches, enhancing detection of low-abundance S-nitrosylated peptides .

Q. How does TFIA compare to the classic biotin-switch technique?

TFIA-based FAT-switch offers superior specificity due to the fluorinated chain’s strong interaction with fluorous matrices, reducing background noise from non-target peptides. Quantitative studies show a 30–50% increase in peptide recovery and improved compatibility with tandem mass tag (TMT) labeling for multiplexed analysis .

Q. What are the critical experimental controls for TFIA-based S-nitrosoproteomics?

Essential controls include:

- Ascorbate omission : Confirms S-nitrosylation-specific labeling.

- DTT treatment : Measures total reducible thiols.

- Synthetic peptide spike-ins : Validates enrichment efficiency (>70% achievable with TFIA). These controls mitigate false positives and ensure reproducibility .

Advanced Research Questions

Q. How can TFIA workflows be optimized for low-abundance S-nitrosylated proteins?

Optimization strategies include:

- Ascorbate titration : Use 1–5 mM to balance SNO reduction and disulfide preservation.

- TFIA molar excess : 10–20× molar excess ensures complete cysteine alkylation.

- Pre-fractionation : High-pH reverse-phase chromatography reduces sample complexity before fluorous enrichment.

- TMT multiplexing : Enables simultaneous quantification across 10–16 samples, improving statistical power .

Q. How do fluorinated chain properties influence TFIA’s performance?

The 13-fluorine chain provides optimal fluorous-phase interaction (retained at 15–25% acetonitrile) while maintaining solubility. Longer perfluoroalkyl chains increase hydrophobicity but may hinder trypsin digestion efficiency. Empirical testing with chain-length variants (e.g., C6 vs. C9 fluorinated tags) is recommended for specific applications .

Q. What statistical methods resolve discrepancies between TFIA and biotin-switch datasets?

Apply orthogonal validation:

- Chemiluminescence detection : Saville reaction confirms SNO-specific signals.

- Parallel analysis : Compare results from both methods on split samples.

- ANOVA with Tukey’s post-hoc test : Identifies significant differences in modification levels across experimental conditions. Missing data imputation (e.g., k-nearest neighbors) addresses sparse datasets .

Q. How is TFIA integrated with tandem mass spectrometry (MS/MS) for dynamic S-nitrosylation studies?

Key steps include:

- TMT labeling post-enrichment : Minimizes tag interference during fluorous chromatography.

- Time-resolved sampling : Collect time-points during stimulation (e.g., nitric oxide exposure).

- Nonlinear regression modeling : Fits kinetic parameters (e.g., half-life) to modification dynamics. Internal standards (e.g., heavy-labeled TFIA peptides) normalize MS signal drift .

Methodological Challenges and Solutions

Q. How can non-specific thiol labeling be minimized in TFIA workflows?

Q. What are the limitations of TFIA in membrane protein studies?

TFIA’s hydrophobicity may interfere with membrane protein solubility. Solutions include:

- Detergent screening : Test n-dodecyl-β-D-maltoside (DDM) or digitonin for extraction.

- On-membrane alkylation : Perform TFIA labeling in detergent-containing buffers.

- Hydrophilic interaction chromatography (HILIC) : Alternative enrichment for hydrophilic peptides .

Synthesis and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.